2-Acetylphenyl 2,4-dichlorobenzoate

Description

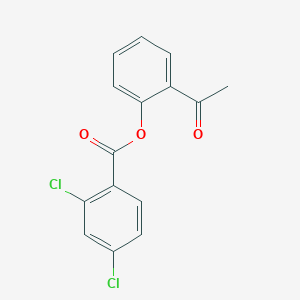

2-Acetylphenyl 2,4-dichlorobenzoate is a benzoate ester derivative characterized by a phenyl ring substituted with an acetyl group at the 2-position and esterified with 2,4-dichlorobenzoic acid. The acetyl group at the 2-position likely influences electronic and steric properties, while the dichlorobenzoate moiety contributes to lipophilicity and stability .

Properties

Molecular Formula |

C15H10Cl2O3 |

|---|---|

Molecular Weight |

309.1 g/mol |

IUPAC Name |

(2-acetylphenyl) 2,4-dichlorobenzoate |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)11-4-2-3-5-14(11)20-15(19)12-7-6-10(16)8-13(12)17/h2-8H,1H3 |

InChI Key |

DKTUFUZJIUGODR-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 2,4-dichlorobenzoate core but differ in substituents on the phenyl ring, leading to variations in properties:

2-Methoxy-4-[(E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl]phenyl 2,4-dichlorobenzoate

- Molecular Formula : C₂₇H₁₉Cl₂N₃O₅

- Molecular Weight : 536.37 g/mol

- Key Features: A methoxy group at the 2-position and a complex naphthylamino-hydrazone substituent at the 4-position. This structure enhances π-π stacking interactions and may improve binding affinity in biological systems.

2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate

- Molecular Formula : C₁₆H₁₁Cl₂O₄

- Molecular Weight : 339.17 g/mol

- Key Features : An ethoxy group at the 2-position and a formyl group at the 4-position. The ethoxy group enhances electron-donating effects, while the formyl group introduces reactivity for further chemical modifications (e.g., condensation reactions). Its lower molecular weight compared to other analogs suggests improved solubility in organic solvents .

(Z)-{2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate

- Molecular Formula : C₂₇H₁₈Cl₂F₄N₂O₄S

- Molecular Weight : 613.41 g/mol

- The sulfonyl group enhances metabolic stability, while fluorine atoms improve membrane permeability. This compound’s complexity makes it suitable for targeted therapeutic applications .

Physicochemical Properties

Research Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., dichloro, trifluoro) enhance stability and lipophilicity, while electron-donating groups (e.g., methoxy, ethoxy) improve solubility. Bulky substituents like naphthylamino reduce solubility but may enhance target binding .

- Biological Activity : The trifluoro-sulfonyl derivative’s high molecular weight and fluorine content correlate with enhanced bioactivity in preliminary studies, though toxicity profiles require further investigation .

Q & A

Q. What are the optimal synthetic conditions for 2-acetylphenyl 2,4-dichlorobenzoate, and how can reaction parameters be systematically optimized?

- Methodological Answer : A typical synthesis involves esterification of 2,4-dichlorobenzoic acid with 2-acetylphenol. Key parameters include:

- Catalyst : Concentrated sulfuric acid (0.05–0.1 equivalents) enhances esterification efficiency .

- Solvent : Methanol or ethanol, with reflux times of 4–6 hours to achieve >80% yield.

- Workup : Precipitation in ice water followed by recrystallization (ethanol) improves purity.

- Experimental Design : Use a fractional factorial design to test variables (e.g., temperature, molar ratios). Monitor progress via TLC or HPLC.

- Table 1 : Hypothetical Yield Optimization (Based on )

| Catalyst (H2SO4 vol%) | Solvent | Reflux Time (h) | Yield (%) |

|---|---|---|---|

| 5% | Methanol | 4 | 78 |

| 7% | Ethanol | 6 | 85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies acetyl (δ 2.6 ppm, singlet) and ester carbonyl (δ 168–170 ppm) groups. Aromatic protons appear as multiplets (δ 6.8–8.2 ppm) .

- IR : Strong ester C=O stretch (~1740 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) confirm functional groups.

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from Cl atoms) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In Vitro Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Reference compounds like chlorhexidine for comparison .

- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) to establish safety thresholds.

Advanced Research Questions

Q. What mechanistic studies elucidate the pharmacological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of bacterial enzymes (e.g., DNA gyrase) via fluorescence-based assays. Compare IC50 values with known inhibitors.

- Molecular Docking : Simulate interactions with target proteins (e.g., viral proteases) using software like AutoDock Vina. Correlate Cl-substituent positions with binding affinity .

Q. How can crystallographic data resolve structural contradictions in reported derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Analyze bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles to confirm stereoelectronic effects. Compare with analogs like 2,4-dichlorobenzyl 2-methoxybenzoate .

- Table 2 : Key Crystallographic Parameters (Hypothetical)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a=8.2 Å, b=10.5 Å, c=12.3 Å |

Q. What advanced analytical methods validate purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC-DAD/MS : Use C18 columns (acetonitrile/water gradient) to detect degradation products (e.g., hydrolyzed benzoic acid).

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via kinetic modeling (Arrhenius plots) .

Q. How should researchers address contradictions in reported biological activity across studies?

- Methodological Answer :

- Comparative Meta-Analysis : Normalize data using metrics like MIC (minimum inhibitory concentration) and assess variables (e.g., bacterial strain variability).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2,4-dichloro vs. 2,5-dichloro derivatives) to isolate substituent effects .

Data Contradiction Analysis

- Example : Discrepancies in antimicrobial activity may arise from:

Strain-Specific Resistance : Test across diverse clinical isolates.

Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) validated by dynamic light scattering (DLS).

Assay Protocol Variability : Adopt CLSI guidelines for standardization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.